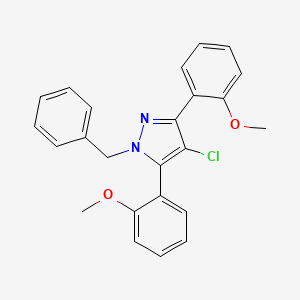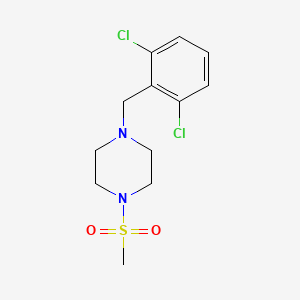![molecular formula C17H14F3N3O2 B10926202 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926202.png)
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Introduction of the pyrazolo[3,4-b]pyridine core: This involves the reaction of appropriate pyridine derivatives with hydrazine and subsequent cyclization.
Functionalization: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial production methods often involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups like the trifluoromethyl group.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics or as a building block in polymer synthesis.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved often include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar compounds include:
1,4-Benzodioxane derivatives: These compounds share the benzodioxane ring and have similar pharmacological properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and are studied for their biological activities.
Trifluoromethyl-substituted compounds: These compounds are known for their stability and unique electronic properties.
The uniqueness of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14F3N3O2 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H14F3N3O2/c1-9-15-11(17(18,19)20)8-12(21-16(15)23(2)22-9)10-3-4-13-14(7-10)25-6-5-24-13/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
ZBHVYJSHWNWJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-3-methyl-N-(4-phenoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926122.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926128.png)

![1-benzyl-3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926139.png)
![1-(2,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B10926144.png)
![3,6-dimethyl-4-(4-methyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926152.png)
![N-(5-chloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926157.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926160.png)
![3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926168.png)
![1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926171.png)
![4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10926197.png)

![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)
